(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Description
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
[(3S)-5-bromo-2,3-dihydro-1,4-benzodioxin-3-yl]methanol |
InChI |
InChI=1S/C9H9BrO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2/t6-/m0/s1 |
InChI Key |
KZCAZKFODKADRN-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=CC=C2Br)CO |
Canonical SMILES |
C1C(OC2=C(O1)C=CC=C2Br)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-(8-bromo-2,3-dihydrobenzo[b]dioxin-2-yl)methanol
General Synthetic Strategy
The synthesis of (S)-(8-bromo-2,3-dihydrobenzo[b]dioxin-2-yl)methanol typically follows a sequence involving:
- Formation of the benzo[b]dioxin core via cyclization of catechol derivatives.
- Introduction of the bromine substituent at the 8-position through selective bromination.
- Installation of the chiral methanol group at the 2-position, often via asymmetric hydrogenation or substitution.
- Purification and isolation of the enantiomerically pure (S)-isomer.
Detailed Synthetic Procedures
Cyclization of Catechol Derivatives to Form 2,3-Dihydrobenzo[b]dioxine Core
- Starting Material: Catechol or substituted catechols.
- Reagents: Methyl 2,3-dibromopropanoate and potassium carbonate in dry acetone.
- Conditions: Reflux for approximately 18 hours.
- Outcome: Formation of methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate as a white solid with a typical yield of 92%.
This step involves nucleophilic substitution and intramolecular cyclization to form the dioxine ring system.
Bromination at the 8-Position
- Reagents: N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.
- Solvent: Carbon tetrachloride.
- Conditions: Reflux under irradiation (80 W) for 12 hours.
- Workup: Extraction with dichloromethane, washing, and purification by flash chromatography.
- Yield: Approximately 88% of the brominated intermediate.
Subsequent treatment with sodium iodide in acetone facilitates further purification and conversion steps.
Introduction of the Chiral Methanol Group
Two main approaches are documented:
Asymmetric Hydrogenation: Using rhodium-catalyzed asymmetric hydrogenation of 2-substituted 2,3-dihydrobenzodioxane derivatives to install the chiral center at the 2-position. This method achieves high enantiomeric excess and is well-documented for related compounds.
Substitution Reactions: Utilizing chiral epoxides such as (2S)-glycidyl tosylate to alkylate methyl esters, followed by hydrolysis and reduction steps to yield the chiral alcohol.
Representative Synthetic Route (Method A)
Alternative Synthetic Routes
Method B: Starting from substituted 2-hydroxyacetophenones, epichlorohydrin is reacted under basic conditions to form epoxides, which are then oxidized and hydrolyzed through several steps to yield the dioxin core with desired substitutions.
Method C: Involves oxidation of methyl benzo[b]dioxine-2-carboxylate derivatives with potassium permanganate and subsequent chlorination with thionyl chloride, followed by bromination and chiral induction steps.
Analytical Data and Characterization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR spectra recorded in CDCl3 or DMSO-d6 solvents, with chemical shifts referenced to TMS.
- Multiplicities and coupling constants confirm structure and substitution pattern.
Chiral High-Performance Liquid Chromatography (HPLC):
- Used to determine enantiomeric excess (ee) values of the chiral methanol product.
- Daicel chiral columns are standard for this analysis.
-
- Measured using a PERKIN ELMER polarimeter to confirm absolute configuration (S).
Purity and Yield
- Flash chromatography on silica gel is the preferred purification technique.
- Recrystallization from petroleum ether and ethyl acetate enhances purity.
- Typical isolated yields range from 85% to 92% in key steps.
Summary of Key Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group undergoes oxidation to form aldehyde or carboxylic acid derivatives. While direct data for this specific compound is limited, analogous compounds with similar functional groups demonstrate:
-
Aldehyde Formation : Oxidation with reagents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) under acidic or neutral conditions converts the alcohol to an aldehyde.
-
Carboxylic Acid Formation : Further oxidation of the aldehyde or direct use of stronger oxidants (e.g., CrO₃ ) yields a carboxylic acid.
Example : In related dioxin derivatives, oxidation of hydroxymethyl groups to aldehydes is a common step in synthesizing bioactive compounds .
Substitution Reactions
The bromine atom at position 8 is a reactive site for nucleophilic substitution:
Amine Displacement
-
Reagents : Primary or secondary amines (e.g., methylamine, piperazine) in polar solvents (e.g., DMF or DMSO).
-
Conditions : Heating under basic conditions (e.g., K₂CO₃) to facilitate deprotonation.
-
Products : Substituted amines (e.g., N-methylamino derivatives) with potential biological activity.
Alkylation
-
Reagents : Alkyl halides (e.g., 1,2-dibromoethane) in the presence of bases (e.g., K₂CO₃).
-
Conditions : Reflux in acetone or similar solvents.
-
Products : Alkylated derivatives, which can be further hydrolyzed to carboxylic acids or amidated .
Example : In synthesis routes for related dioxin derivatives, alkylation followed by hydrolysis and amide formation is a common strategy .
Suzuki Coupling
The bromine atom enables cross-coupling reactions via the Suzuki-Miyaura mechanism:
-
Reagents : Aryl boronic acids, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Conditions : Reflux in dioxane or THF.
-
Products : Biaryl derivatives with extended aromatic systems.
Example : Suzuki coupling of brominated dioxins with aryl boronic acids is reported in organic synthesis literature, demonstrating the versatility of bromine as a leaving group .
Nitration and Functionalization
Nitration introduces electron-withdrawing groups, altering reactivity:
-
Reagents : Mixed nitric acid (HNO₃) and trifluoroacetic acid (TFA).
-
Conditions : Controlled temperature (e.g., -10°C to 0°C) to direct nitration to specific positions.
-
Products : Nitro-substituted derivatives, which can be reduced to amines for further functionalization .
Reduction Reactions
While bromine is typically inert to reduction, hydrogenation may target other functional groups:
-
Reagents : H₂ gas and catalysts (e.g., Pd/C).
-
Conditions : Moderate pressure (e.g., 1 bar) at elevated temperatures (e.g., 40°C).
-
Products : Reduced derivatives (e.g., elimination of double bonds if present).
Example : Hydrogenation of nitriles to amines or reduction of carbonyl groups in related compounds is documented .
Comparison of Reaction Types
| Reaction Type | Key Reagents | Typical Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO₄, PCC | Acidic/neutral, reflux | Aldehyde, carboxylic acid |
| Substitution | Amines, alkyl halides, K₂CO₃ | Polar solvents, heat | Amine, alkyl derivatives |
| Suzuki Coupling | Aryl boronic acids, Pd catalyst | Dioxane/THF, reflux | Biaryl derivatives |
| Nitration | HNO₃, TFA | -10°C to 0°C | Nitro-substituted derivatives |
| Reduction | H₂, Pd/C | 1 bar pressure, 40°C | Reduced functional groups |
Research Findings
-
Biological Activity : Brominated dioxins, including this compound, are studied for antiviral and anticancer properties, often attributed to halogen bonding .
-
Synthesis Optimization : Industrial-scale production typically involves controlled oxidation and substitution steps to ensure high purity and yield .
Scientific Research Applications
(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving dioxin derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methanol group can participate in various chemical interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, such as its role in a biological system or chemical reaction.
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Benzodioxane Derivatives
| Compound Name | CAS Number | Substituent Position | Configuration | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (S)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol | 280752-79-6 | 8-Bromo | S | C₉H₉BrO₃ | 245.07 |
| (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol | 1263285-26-2 | 6-Bromo | R | C₉H₉BrO₃ | 245.07 |
| (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol | 1931925-48-2 | 6-Chloro | S | C₉H₉ClO₃ | 200.62 |
| (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol | 3663-82-9 | No halogen | - | C₉H₁₀O₃ | 166.17 |
Key Observations :
- Substituent Position : Bromine at the 8-position (target compound) induces distinct electronic effects compared to 6- or 7-bromo isomers, altering reactivity in cross-coupling reactions or nucleophilic substitutions .
- Stereochemistry : The (S)-configuration enhances selectivity in chiral synthesis, as seen in enantiomerically pure intermediates for kinase inhibitors or antimicrobial agents .
- Halogen Type : Chloro analogs (e.g., 6-chloro derivative) exhibit reduced molecular weight and polarity compared to brominated counterparts, influencing solubility and pharmacokinetic profiles .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- NMR Profiles : The 8-bromo derivative’s ¹H-NMR spectrum shows unique coupling patterns due to steric and electronic effects of bromine at the 8-position, differing from 6- or 7-substituted analogs .
- Purity and Stability : Brominated derivatives generally require storage under dry, inert conditions due to sensitivity to light and moisture .
Q & A
Q. What synthetic routes are commonly employed to prepare (S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol?
The synthesis typically involves enantioselective strategies. For example, a related S-enantiomer synthesis (e.g., (S)-6-chloro derivatives) starts with brominated dihydrobenzodioxine precursors. Key steps include:
- Tosylation : Reacting the alcohol with p-toluenesulfonyl chloride in pyridine to form a tosylate intermediate .
- Phthalimide substitution : Replacing the tosylate with potassium phthalimide in DMF, followed by hydrazine treatment to yield the primary amine .
- Sulfamide coupling : Reacting the amine with sulfamide in 1,4-dioxane to form the final product . Modifications for the 8-bromo derivative would involve bromination at the appropriate synthetic stage, monitored via NMR (δ ~6.8–7.5 ppm for aromatic protons) .
Q. How is enantiomeric purity confirmed for this compound?
Enantiomeric purity is validated using:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide-based columns).
- Optical rotation : Specific rotation values ([α]D) are compared to literature data (e.g., [α]D −67.8° for related S-enantiomers ).
- NMR with chiral shift reagents : Eu(hfc)₃ can induce distinct splitting patterns for enantiomers .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Aromatic protons appear δ 6.80–7.51 ppm, while the hydroxymethyl group (CH₂OH) resonates at δ 3.45–4.55 ppm. ¹³C NMR shows carbons adjacent to oxygen (e.g., δ 142.7–61.9 ppm for dihydrodioxane rings) .
- HRMS : Confirms molecular weight (e.g., m/z 277 [M-H]⁻ for sulfamide derivatives ).
- IR Spectroscopy : O-H stretches (~3200–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
Advanced Research Questions
Q. How can synthesis yields be optimized for multi-step routes involving brominated intermediates?
Strategies include:
- Temperature control : Low temperatures (0°C) during tosylation minimize side reactions .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve bromination efficiency .
- Purification : Flash chromatography (heptane/ethyl acetate gradients) and recrystallization (methanol/2-propanol) enhance purity . Reported yields for analogous compounds range from 62% to 86%, depending on reaction scale and purification .
Q. What in vitro assays evaluate the pharmacological potential of this compound?
- Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models assess seizure suppression .
- Thrombin inhibition : IC₅₀ values determined via fluorogenic substrate assays (e.g., IC₅₀ = 3.85 µM for related dihydrobenzodioxines ).
- Receptor binding : Radioligand displacement assays for α₂C adrenoceptors (e.g., using ¹¹C-ORM-13070 PET tracers ).
Q. How do structural modifications (e.g., bromine position) affect bioactivity?
- Electron-withdrawing effects : The 8-bromo group increases electrophilicity, enhancing interactions with target enzymes (e.g., thrombin’s active site ).
- Steric hindrance : Bulky substituents at position 8 may reduce binding to compact receptors like α₂C adrenoceptors . Comparative studies on 6-chloro vs. 7-chloro isomers show positional impacts on anticonvulsant potency .
Q. How can contradictory NMR data between studies be resolved?
- Solvent referencing : Ensure chemical shifts are calibrated to the solvent (e.g., CDCl₃ at δ 7.26 ppm).
- Dynamic effects : Rotamers or hydrogen bonding (e.g., CH₂OH groups) cause splitting; variable-temperature NMR clarifies these .
- Cross-validation : Compare with structurally similar compounds (e.g., HMBa-1: δ 7.23–4.09 ppm ).
Methodological Considerations
Q. What precautions are necessary for handling and storing this compound?
Q. How is the S-configuration critical to biological activity?
The S-enantiomer often shows higher receptor affinity due to stereospecific binding pockets. For example, (S)-6-chloro derivatives exhibit 3x greater anticonvulsant activity than R-forms in MES tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
